molecular formula C5H12O4S B13412081 1-Methylethyl 2-hydroxyethanesulfonate CAS No. 81171-22-4

1-Methylethyl 2-hydroxyethanesulfonate

Cat. No.: B13412081
CAS No.: 81171-22-4
M. Wt: 168.21 g/mol
InChI Key: RFUZTYJDFJDIKZ-UHFFFAOYSA-N
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Description

1-Methylethyl 2-hydroxyethanesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a hydroxyethane backbone, with a methylethyl group substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylethyl 2-hydroxyethanesulfonate can be synthesized through several methods. One common approach involves the reaction of 2-hydroxyethanesulfonyl chloride with isopropanol under basic conditions. The reaction typically proceeds as follows: [ \text{2-Hydroxyethanesulfonyl chloride} + \text{Isopropanol} \rightarrow \text{this compound} + \text{HCl} ]

The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification and isolation of the final product, such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Methylethyl 2-hydroxyethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a sulfonic acid derivative.

    Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

1-Methylethyl 2-hydroxyethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylethyl 2-hydroxyethanesulfonate involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonate groups play a crucial role in its reactivity and interactions. For example, the hydroxy group can form hydrogen bonds with other molecules, while the sulfonate group can participate in ionic interactions. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethanesulfonate: Similar structure but lacks the methylethyl group.

    2-Hydroxypropane-1-sulfonate: Contains a propane backbone instead of ethane.

    2-Hydroxybutane-1-sulfonate: Contains a butane backbone instead of ethane.

Uniqueness

1-Methylethyl 2-hydroxyethanesulfonate is unique due to the presence of the methylethyl group, which can influence its chemical properties and reactivity. This structural difference can lead to variations in its applications and interactions compared to similar compounds .

Properties

IUPAC Name

propan-2-yl 2-hydroxyethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O4S/c1-5(2)9-10(7,8)4-3-6/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUZTYJDFJDIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OS(=O)(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001282285
Record name 1-Methylethyl 2-hydroxyethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81171-22-4
Record name 1-Methylethyl 2-hydroxyethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81171-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl 2-hydroxyethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name propan-2-yl 2-hydroxyethane-1-sulfonate
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